Product packaging for BL-1020 Mesylate(Cat. No.:CAS No. 916898-61-8)

BL-1020 Mesylate

Cat. No.: B606203
CAS No.: 916898-61-8
M. Wt: 585.175
InChI Key: LOSZUFJASRVQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context of Neurotransmitter Systems and Neurological Dysregulation

Neurotransmitters are vital chemical messengers that facilitate communication within the nervous system, governing physiological and behavioral functions. nih.gov The major neurotransmitter systems include the cholinergic, glutamatergic, GABAergic, dopaminergic, serotonergic, and histaminergic systems. nih.gov A delicate balance between these systems is crucial for maintaining normal brain function. mdpi.com

Dysregulation within these neurotransmitter systems is a hallmark of numerous neurological and psychiatric disorders. nih.govnumberanalytics.com For instance, an imbalance between the excitatory neurotransmitter glutamate (B1630785) and the inhibitory neurotransmitter GABA is implicated in conditions such as epilepsy and anxiety disorders. numberanalytics.comnih.gov Similarly, alterations in dopamine (B1211576) levels are linked to Parkinson's disease, while changes in serotonin (B10506) and GABA are associated with depression and anxiety. numberanalytics.com In schizophrenia, reduced GABAergic neurotransmission has been connected to increased dopamine synthesis, and dysregulation of the dopaminergic system is a key factor in its etiology. nih.gov This understanding of neurotransmitter imbalance forms the basis for many pharmacological interventions aimed at restoring normal function. numberanalytics.com

Overview of Novel Pharmacological Strategies for Central Nervous System Disorders

The complexity of central nervous system (CNS) disorders, which often involve multiple pathological factors, has driven the development of novel pharmacological strategies. One such approach is the creation of multifunctional compounds (MFCs). nih.gov These are molecules designed to interact with multiple targets, offering the potential for enhanced efficacy and a better side effect profile compared to single-target drugs. nih.govmdpi.com MFCs can be designed as hybrid or conjugated drugs, combining two or more pharmacophores with distinct pharmacological activities. nih.gov

This multitarget approach is seen as particularly promising for multifactorial diseases like Alzheimer's, Parkinson's, and schizophrenia. nih.govgoogle.com For example, some investigational compounds for Parkinson's disease aim to combine iron chelation, neuroprotection, and inhibition of monoamine oxidase (MAO). google.com The development of agents with diverse mechanisms of action beyond dopamine antagonism is a key area of research for schizophrenia. avancecare.com The goal of these novel strategies is to address the multifaceted nature of CNS disorders more effectively. nih.govcapes.gov.br

Current Research Landscape of Multifunctional Compounds

The research landscape for multifunctional compounds in the context of CNS disorders is active and expanding. nih.govcapes.gov.br Scientists are exploring various combinations of pharmacophores to create "magic bullets" for complex diseases. nih.gov Successful examples of MFCs for CNS disorders include ziprasidone (B1663615) and ladostigil. nih.gov Numerous other compounds derived from natural and synthetic sources are under investigation for their multifunctional potential. nih.govcapes.gov.br

The design of these compounds often involves integrating moieties with known activities. For instance, a multifunctional compound might include a component for MAO inhibition, another for iron chelation, and a third for anti-inflammatory action. mdpi.com The rationale is that by simultaneously targeting different aspects of a disease's pathology, these compounds may offer improved therapeutic outcomes. nih.govcapes.gov.br This strategy holds the promise of not only managing symptoms but also potentially modifying the course of the disease. mdpi.com

Detailed Research Findings

BL-1020 has been the subject of preclinical and clinical research to evaluate its efficacy and receptor binding profile.

Receptor Binding Profile of Related Antipsychotics

To understand the context of BL-1020's mechanism, it is useful to examine the receptor binding affinities of other antipsychotic medications. The following table displays the binding affinities (Ki, in nM) for several common antipsychotics at various receptors. A lower Ki value indicates a stronger binding affinity.

DrugD25-HT2AH1α1Muscarinic
Amisulpride 3.0 wikipedia.org-Low affinity patsnap.comLow affinity patsnap.comLow affinity patsnap.com
Haloperidol High affinity patsnap.comdroracle.ai--Can block patsnap.com-
Olanzapine Antagonist nih.govAntagonist nih.govAntagonist wikipedia.org-Antagonist wikipedia.org
Perphenazine (B1679617) Blocks pediatriconcall.comBlocks nih.govBlocks nih.govStimulates nih.gov-
Risperidone Antagonist psychopharmacologyinstitute.comHigh affinity psychopharmacologyinstitute.comModerate affinity psychopharmacologyinstitute.comAntagonist psychopharmacologyinstitute.com-
Ziprasidone 4.8 fda.gov0.4 fda.gov47 fda.gov10 fda.gov>1000 fda.gov

Data sourced from multiple studies. wikipedia.orgpatsnap.compatsnap.comdroracle.ainih.govwikipedia.orgpediatriconcall.comnih.govpsychopharmacologyinstitute.comfda.gov

Clinical Trial Insights for BL-1020

A phase II, 6-week, randomized, double-blind, controlled study (the EAGLE study) was conducted to assess the efficacy and safety of BL-1020. biolinerx.com The study included patients experiencing an acute exacerbation of schizophrenia. biolinerx.com The primary efficacy measure was the change from baseline in the total Positive and Negative Syndrome Scale (PANSS) score. biolinerx.com

In a separate phase IIa open-label study, BL-1020 was administered to hospitalized patients with chronic schizophrenia or schizoaffective disorder for 6 weeks. sponser.co.il

Properties

CAS No.

916898-61-8

Molecular Formula

C26H37ClN4O5S2

Molecular Weight

585.175

IUPAC Name

2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 4-aminobutanoate methanesulfonate

InChI

InChI=1S/C25H33ClN4O2S.CH4O3S/c26-20-8-9-24-22(19-20)30(21-5-1-2-6-23(21)33-24)12-4-11-28-13-15-29(16-14-28)17-18-32-25(31)7-3-10-27;1-5(2,3)4/h1-2,5-6,8-9,19H,3-4,7,10-18,27H2;1H3,(H,2,3,4)

InChI Key

LOSZUFJASRVQGR-UHFFFAOYSA-N

SMILES

ClC(C=C1N2CCCN3CCN(CCOC(CCCN)=O)CC3)=CC=C1SC4=C2C=CC=C4.OS(=O)(C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BL-1020 Mesylate;  BL 1020;  BL1020;  CYP-1020;  AN-168;  Perphenazine GABA ester;  Perphenazine-4-aminobutyrate;  Perphenazine gamma-aminobutyrate mesylate

Origin of Product

United States

Historical Context and Preclinical Development of Bl 1020 Mesylate

Rationale for the Prodrug Design Approach

The chemical architecture of BL-1020 is a deliberate prodrug design, consisting of the established antipsychotic drug perphenazine (B1679617) chemically linked to GABA via an ester bond. sponser.co.ilnih.gov This innovative approach was a strategic solution to a significant pharmacological challenge: the inability of GABA to effectively cross the blood-brain barrier (BBB) when administered directly. sponser.co.ilresearchgate.net By conjugating GABA to perphenazine, a molecule known to penetrate the central nervous system (CNS), the resulting compound, BL-1020, was designed to be orally available and capable of traversing the BBB intact. sponser.co.ildrugbank.com

The primary rationale for this prodrug strategy was to deliver both perphenazine and GABA to the brain, where the ester linkage would be hydrolyzed by enzymes, releasing the two active moieties. sponser.co.il This would allow for the simultaneous dopamine (B1211576) D2 receptor blockade by perphenazine and the facilitation of GABAergic neurotransmission. nih.gov The potential therapeutic advantages of this dual mechanism were multifold. It was hypothesized that the GABAergic component could not only address the cognitive deficits often seen in schizophrenia but also potentially mitigate some of the extrapyramidal side effects associated with dopamine receptor antagonists like perphenazine. sponser.co.il

Discovery and Initial Preclinical Characterization

Following its synthesis, BL-1020 underwent extensive preclinical evaluation to characterize its pharmacological profile and assess its potential as a therapeutic agent. sponser.co.il In vitro radioligand binding studies were conducted to determine the compound's affinity for various neurotransmitter receptors. These studies revealed that BL-1020 exhibited a strong interaction with dopamine D2L and D2S receptors and the serotonin (B10506) 5-HT2A receptor. researchgate.netdrugbank.com A moderate interaction with the GABAA receptor was also observed. drugbank.com

The in vivo preclinical studies in animal models of schizophrenia provided further evidence of BL-1020's potential efficacy. researchgate.netdrugbank.com In these studies, BL-1020 demonstrated the ability to antagonize amphetamine-induced hyperactivity, a commonly used behavioral model for psychosis. researchgate.net Notably, these effects were observed with significantly lower catalepsy and sedation compared to an equimolar dose of perphenazine, suggesting a more favorable side effect profile. sponser.co.ilresearchgate.net Pharmacokinetic studies using radiolabeled BL-1020 confirmed that the compound could penetrate the brain. researchgate.net

Receptor SubtypeBinding Affinity (Ki)
Dopamine D2L0.066 nM
Dopamine D2S0.062 nM
Serotonin 5-HT2A0.21 nM
GABAA3.74 µM
Histamine (B1213489) H10.47 nM

This table summarizes the in vitro receptor binding affinities of BL-1020. medchemexpress.comresearchgate.net

Evolution of BL-1020 Mesylate as a Research Compound

The promising preclinical data for BL-1020 propelled its advancement into clinical development. The compound progressed through early-phase clinical trials and eventually into a Phase II/III trial known as the CLARITY study. wikipedia.orgbiolinerx.com Throughout its clinical investigation, BL-1020 was evaluated for its efficacy in treating the symptoms of schizophrenia and its potential to improve cognitive function, a significant unmet need in this patient population. biolinerx.com

Although BL-1020 did not reach the market for the treatment of schizophrenia, the research and development efforts surrounding this compound have contributed valuable insights to the field of psychiatric drug discovery. The innovative prodrug approach to co-deliver two distinct neuroactive agents to the brain represents a significant conceptual advance. The exploration of combined dopamine and GABA modulation continues to be an area of interest for the development of novel therapeutics for schizophrenia and other neuropsychiatric disorders. The story of BL-1020 underscores the complexities and challenges of translating a promising preclinical profile into a clinically successful medication.

Synthetic Strategies and Chemical Derivation of Bl 1020 Mesylate

Esterification Pathways of Perphenazine (B1679617) and Gamma-Aminobutyric Acid (GABA)

The fundamental step in the synthesis of BL-1020 is the formation of an ester linkage between perphenazine and GABA. researchgate.netwikipedia.org This process requires a strategic approach due to the functional groups present in the precursor molecules. The synthesis involves the coupling of perphenazine with a protected version of GABA, specifically N-tert-butoxycarbonyl-GABA (N-Boc-GABA). sponser.co.il This protection of the amino group on GABA is crucial to prevent it from interfering with the desired esterification reaction.

The coupling reaction is facilitated by a coupling agent. One described method involves stirring a mixture of N-Boc-GABA and carbonyldiimidazole in dimethylformamide (DMF) under a nitrogen atmosphere. sponser.co.il After an initial reaction period, perphenazine is added to the mixture, which is then heated to produce the N-Boc-protected intermediate of BL-1020. sponser.co.il This intermediate, the BL-1020-Boc derivative, has been synthesized with a reported yield of 63%. sponser.co.il The final step to obtain the core BL-1020 molecule is the removal of the Boc protecting group, which is typically accomplished under acidic conditions. sponser.co.il This deprotection step reveals the primary amine of the GABA moiety, yielding the perphenazine-GABA ester. sponser.co.ilacs.org

Mesylate Salt Formation in Compound Development

Once the perphenazine-GABA ester (BL-1020 free base) is synthesized, it is converted into a salt form to improve its physicochemical properties, such as stability and handling. While various salts can be formed, the mesylate salt was selected for further development. sponser.co.il

Initial attempts at salt formation using hydrochloric acid resulted in a trihydrochloride salt that was found to be hygroscopic, meaning it readily absorbs moisture from the air. sponser.co.il This property can complicate formulation and affect the stability of a pharmaceutical compound. Other salts, such as the maleate, were found to be less hygroscopic. sponser.co.il Ultimately, the trimesylate salt was chosen. sponser.co.il This salt is obtained through the direct treatment of the N-Boc-protected BL-1020 derivative with methanesulfonic acid (MSA). sponser.co.ilgoogle.com This process combines the deprotection of the N-Boc group and the salt formation into a single, efficient step. google.com The resulting trimesylate salt demonstrated favorable properties for development as a novel, orally active antipsychotic agent. sponser.co.il

Methodological Advancements in BL-1020 Mesylate Synthesis

Research into the synthesis of this compound has led to advancements aimed at controlling the product's physical characteristics, which are critical for pharmaceutical manufacturing and performance. A significant development has been the creation of specific crystalline forms of the perphenazine 4-aminobutyrate trimesylate. google.com The conditions under which the salt formation reaction is conducted, particularly the solvent system used, have been found to influence the resulting crystalline form of the salt. google.com

One patented process describes the preparation of a stable crystalline form by reacting the N-protected conjugate with methanesulfonic acid in a mixed solvent system of acetonitrile (B52724) and butyl acetate. google.com This method facilitates both the deprotection of the GABA nitrogen and the salification in a single synthetic step. google.com The resulting crystalline form is characterized by distinct analytical properties, including a unique X-Ray Powder Diffraction (XRPD) pattern and a differential scanning calorimetry (DSC) curve showing a high-temperature endothermic peak (above 209 °C), indicative of high stability. google.com These methodological advancements are crucial for producing a consistent, stable active pharmaceutical ingredient with reduced hygroscopicity, which is superior to forms prepared under other conditions. google.com

Compound Data

Pharmacological Profile and Receptor Interactions of Bl 1020 Mesylate

Dopaminergic Receptor Modulation

The dopaminergic system, particularly the D2 receptor, is a primary target for antipsychotic medications. nih.govpatsnap.com Dysregulation in this system is a key component of the "dopamine hypothesis," which posits that hyperactivity of dopamine (B1211576) pathways contributes to the psychotic symptoms observed in disorders like schizophrenia. nih.govnumberanalytics.com

Dopamine D2 Receptor Antagonism (D2L, D2S)

BL-1020 demonstrates potent antagonism at dopamine D2 receptors. researchgate.netmedkoo.comsponser.co.il In vitro binding studies have revealed a high affinity of BL-1020 for both the long (D2L) and short (D2S) isoforms of the D2 receptor. researchgate.netsponser.co.il

The interaction between BL-1020 and the D2L receptor has been shown to be stronger than that of perphenazine (B1679617), a conventional antipsychotic. sponser.co.il Preclinical data from rat models further confirmed the dopamine receptor antagonist activity of BL-1020. sponser.co.il Furthermore, a positron emission tomography (PET) study in healthy human subjects demonstrated that single doses of BL-1020 resulted in a dose-dependent occupancy of striatal D2 receptors. nih.gov Specifically, a 32 mg dose led to an average D2 receptor occupancy of 44% within 4-6 hours. nih.gov

Table 1: Dopamine D2 Receptor Binding Affinities

Compound Receptor Subtype Binding Affinity (Ki, nM)
BL-1020 D2L 0.066 sponser.co.il
BL-1020 D2S 0.062 sponser.co.il
Perphenazine D2 0.182 sponser.co.il
Risperidone D2 3 nih.gov

This table is interactive. Click on the headers to sort the data.

Implications for Dopamine System Hypotheses in Neurological Disorders

The dopamine hypothesis of schizophrenia suggests that an excess of dopamine activity in the mesolimbic pathway is associated with positive symptoms like hallucinations and delusions. nih.govnumberanalytics.com By acting as a potent antagonist at D2 receptors, BL-1020 is designed to dampen this excessive dopaminergic transmission, a mechanism shared with traditional antipsychotic agents. researchgate.netavancecare.com The blockade of D2 receptors in the limbic system is a well-established therapeutic strategy for mitigating the psychotic features of schizophrenia. nih.govpatsnap.com The robust D2 receptor antagonism of BL-1020 positions it to address this core aspect of the pathophysiology of such disorders. sponser.co.ilresearchgate.net

Serotonergic Receptor Modulation

The serotonergic system, particularly the 5-HT2A receptor, plays a significant role in the mechanism of action of many atypical antipsychotic drugs. plos.orgucdavis.edu Interactions with this receptor are believed to contribute to the broader efficacy profile of these medications. vcu.edu

Serotonin (B10506) 5-HT2A Receptor Interaction

BL-1020 exhibits a strong interaction with the serotonin 5-HT2A receptor, acting as an antagonist. researchgate.netsponser.co.ilresearchgate.net This high affinity for the 5-HT2A receptor is a key feature that it shares with several atypical antipsychotics, such as risperidone. nih.govresearchgate.netpsychopharmacologyinstitute.com The affinity of BL-1020 for the 5-HT2A receptor has been reported to be greater than that of perphenazine. sponser.co.il This dual antagonism of both dopamine D2 and serotonin 5-HT2A receptors is a hallmark of many second-generation antipsychotics and is thought to contribute to a more favorable side effect profile and efficacy against a wider range of symptoms. vcu.edupsychopharmacologyinstitute.com

Table 2: Serotonin 5-HT2A Receptor Binding Affinities

Compound Binding Affinity (Ki, nM)
BL-1020 0.211 sponser.co.il
Perphenazine 1.04 sponser.co.il
Risperidone 0.6 nih.gov

This table is interactive. Click on the headers to sort the data.

GABAergic System Modulation

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, playing a crucial role in regulating neuronal excitability. youtube.comnih.gov Deficits in GABAergic function have been implicated in the pathophysiology of schizophrenia. avancecare.com

GABAA Receptor Agonist Activity

A distinguishing feature of BL-1020 is its agonist activity at the GABAA receptor. researchgate.netmedkoo.comsponser.co.ilresearchgate.netbioworld.comtargetmol.comnih.gov As a mutual prodrug of perphenazine and GABA, BL-1020 is designed to enhance GABAergic transmission. researchgate.netmedkoo.comavancecare.comacetherapeutics.com Preclinical studies have demonstrated this GABAA receptor agonist activity. sponser.co.il This GABA-enhancing effect is intended to address the hypothesized GABA deficit in certain neurological disorders. sponser.co.il By augmenting the inhibitory tone in the central nervous system, BL-1020 may offer a novel therapeutic approach compared to agents that solely target monoamine receptors. sponser.co.ilavancecare.com It is important to note that BL-1020 shows no activity at the GABAB receptor. sponser.co.il The GABAA receptor is a ligand-gated chloride ion channel, and its activation leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. youtube.com

Table 3: GABAA Receptor Interaction

Compound Receptor Interaction Binding Affinity (Ki, µM)
BL-1020 Agonist 3.74 sponser.co.il

This table is interactive. Click on the headers to sort the data.

Enhancement of GABAergic Activity

BL-1020 is a novel compound designed to enhance central nervous system (CNS) GABAergic neurotransmission. sponser.co.il It is a mutual prodrug, chemically an ester that links perphenazine with gamma-aminobutyric acid (GABA). sponser.co.ilmedkoo.comnih.govacs.orgwikipedia.org This unique structure is intended to facilitate the transport of GABA across the blood-brain barrier, a passage that GABA itself can scarcely penetrate. sponser.co.ilresearchgate.net Once in the CNS, hydrolysis is expected to cleave the ester bond, releasing both perphenazine and GABA. sponser.co.il

This mechanism confers a distinct pharmacological profile upon BL-1020, combining the properties of its constituent molecules. A key feature is its activity as a GABA agonist, specifically targeting the GABA-A receptor. sponser.co.ilmedkoo.commolnova.comresearchgate.netresearchgate.netbioworld.com In vitro receptor binding studies have confirmed that BL-1020 demonstrates specific agonist activity at the GABA-A receptor, while showing no activity at the GABA-B receptor. sponser.co.ilresearchgate.net This targeted enhancement of GABA-A receptor-mediated activity is a primary differentiator from first and second-generation antipsychotics and is central to its mechanism of action. medkoo.comnih.gov The potentiation of the brain's primary inhibitory neurotransmitter system is hypothesized to work in concert with its other receptor activities. nih.gov

Histaminergic Receptor Interactions

Like many antipsychotic agents, BL-1020 interacts with the histaminergic system. sponser.co.ilresearchgate.net Antagonism at histamine (B1213489) receptors is a common characteristic among antipsychotic drugs, particularly second-generation atypicals, and is often associated with sedative effects. nih.govnih.govdrugbank.com

Comprehensive Neuroreceptor Binding Profile and Selectivity

BL-1020 Mesylate exhibits a complex and potent neuroreceptor binding profile, characterized by high affinity for multiple receptor systems critical to antipsychotic action. researchgate.net It functions as a strong dopamine and serotonin receptor antagonist. researchgate.netnih.gov

In vitro binding studies have quantified its high affinity for several key receptors. The compound binds with high potency to dopamine D2 receptors, with Ki values of 0.066 nM for the D2L isoform, 0.062 nM for the D2S isoform, and 0.048 nM for the D3 receptor. sponser.co.ilresearchgate.net Its affinity for the serotonin 5-HT2A receptor is also very high, with a reported Ki value of 0.21 nM. sponser.co.ilresearchgate.net Notably, the interaction of BL-1020 with both the D2L and 5-HT2A receptors is more potent than that of its parent compound, perphenazine. sponser.co.il In addition to its primary targets, BL-1020 has also been shown to have an affinity for opiate receptors. researchgate.net

This profile of potent D2 and 5-HT2A antagonism, combined with its unique GABA-A receptor agonist activity, defines its intended multimodal mechanism of action. medkoo.comresearchgate.net

Interactive Data Tables

Table 1: Neuroreceptor Binding Affinity of BL-1020

Receptor Binding Affinity (Ki, nM)
Dopamine D2L 0.066 sponser.co.ilresearchgate.net
Dopamine D2S 0.062 sponser.co.ilresearchgate.net
Dopamine D3 0.048 sponser.co.il

Table 2: Comparative Binding Affinities of BL-1020 and Perphenazine

Compound Dopamine D2L (Ki, nM) Serotonin 5-HT2A (Ki, nM)
BL-1020 0.066 sponser.co.il 0.211 sponser.co.il

Pharmacodynamics of Bl 1020 Mesylate in Preclinical Models

Neurotransmitter Efflux and Release in Specific Brain Regions

Dopamine (B1211576) Release in Prefrontal Cortex and Hippocampus

Preclinical studies in male Sprague-Dawley rats have demonstrated that BL-1020 dose-dependently increases dopamine efflux in both the prefrontal cortex and the hippocampus. sponser.co.il This effect was observed to be significant at various doses administered subcutaneously. sponser.co.il Notably, while increasing dopamine release, BL-1020 did not appear to affect acetylcholine (B1216132) levels in these same brain regions. sponser.co.il The elevation of dopamine in the prefrontal cortex is a key finding, as this region is implicated in cognitive functions that are often impaired in schizophrenia. researchgate.netresearchgate.net The ability of BL-1020 to enhance dopamine release in the prefrontal cortex is thought to contribute to its potential to improve cognitive deficits. technologynetworks.com This mechanism is a distinguishing feature compared to some other antipsychotics. researchgate.net

Behavioral Efficacy in Animal Models of Neurological Dysfunctions

Attenuation of Amphetamine-Induced Hyperactivity in Rodent Models

BL-1020 has shown efficacy in reducing amphetamine-induced hyperactivity, a commonly used animal model to screen for antipsychotic potential. researchgate.net In both acute and subchronic treatment paradigms, oral administration of BL-1020 was found to antagonize this hyperactivity in rats. researchgate.net One study directly compared BL-1020 with an equimolar dose of perphenazine (B1679617) and found that while both compounds reduced hyperactive behavior, BL-1020 did so with minimal sedation. sponser.co.il Specifically, in a subchronic model, after 17 days of treatment, BL-1020 significantly reduced hyperlocomotion at higher doses. sponser.co.il While perphenazine also reduced hyperlocomotion, BL-1020 was noted to normalize head movements, whereas perphenazine reduced them to subnormal levels. sponser.co.il

Efficacy in Rat Models of Schizophrenia

BL-1020 has demonstrated promising antipsychotic and pro-cognitive effects in rodent models of schizophrenia. researchgate.net Studies have shown that both acute and subchronic treatment with BL-1020 can effectively antagonize amphetamine-induced hyperactivity, a model for the positive symptoms of schizophrenia. researchgate.net A key advantage observed in these preclinical models is that BL-1020 achieves this therapeutic effect with a lower incidence of catalepsy, a side effect often associated with typical antipsychotics, when compared to equimolar doses of perphenazine. sponser.co.ilresearchgate.net The combination of dopamine antagonism and GABAergic agonism is believed to be responsible for these beneficial effects. avancecare.comresearchgate.net

Improvement of Phencyclidine-Induced Deficits in Object Recognition Memory

A significant finding from preclinical research is the ability of BL-1020 to ameliorate cognitive deficits in a rat model using phencyclidine (PCP). sponser.co.il PCP, an NMDA receptor antagonist, is used to induce deficits in object recognition memory, which are analogous to the cognitive impairments seen in schizophrenia. sponser.co.ilresearchgate.net In rats pre-exposed to PCP, treatment with BL-1020 significantly attenuated the resulting behavioral deficits. sponser.co.il Specifically, on days 8 and 15 of treatment, rats treated with BL-1020 showed a significant increase in the time spent exploring a novel object compared to a familiar one, indicating an improvement in recognition memory. sponser.co.il This suggests that BL-1020 may have beneficial effects on cognitive function. sponser.co.il These pro-cognitive effects are thought to be mediated, at least in part, by the enhanced dopamine release in the prefrontal cortex. technologynetworks.com

Comparative Pharmacodynamic Analysis with Reference Antipsychotics in Preclinical Studies

In preclinical evaluations, BL-1020 has been compared to its parent compound, perphenazine, a typical antipsychotic. sponser.co.ilresearchgate.net A notable difference is the reduced propensity of BL-1020 to induce catalepsy at equimolar doses. sponser.co.ilresearchgate.net While both compounds effectively antagonized amphetamine-induced hyperactivity, BL-1020 did so with less sedation. sponser.co.il

In terms of receptor binding, BL-1020 exhibits a strong affinity for dopamine D2 receptors (specifically D2L and D2S) and serotonin (B10506) 5-HT2A receptors, with a greater affinity for these receptors compared to perphenazine. sponser.co.il It also binds strongly to the histamine (B1213489) H1 receptor and acts as an agonist at the GABAA receptor, an activity not present in perphenazine. sponser.co.il This combined receptor profile, particularly the GABAergic activity, is thought to contribute to its unique preclinical profile, including the potential for reduced extrapyramidal side effects and improved cognitive function compared to traditional antipsychotics. avancecare.comresearchgate.net

Modulation of Cholinergic System Activity in Preclinical Models

BL-1020 mesylate is a novel compound created by chemically linking perphenazine, a traditional antipsychotic, with gamma-aminobutyric acid (GABA). sponser.co.iljneuropsychiatry.org This design aims to combine the dopamine D2 receptor blocking properties of perphenazine with the effects of a GABA agonist. medkoo.comnih.gov The pharmacodynamic profile of BL-1020 is primarily characterized by its potent dopamine and serotonin receptor antagonism. researchgate.netresearchgate.net

The parent molecule, perphenazine, is known to have moderate anticholinergic effects, which stem from its ability to block muscarinic cholinergic receptors. patsnap.commims.comcambridge.orgmedcentral.com These effects can lead to side effects such as dry mouth, blurred vision, and constipation. patsnap.combritmedhealthcare.co.uk

However, preclinical research on BL-1020 has indicated a notable divergence from its parent compound regarding the cholinergic system. A key preclinical study investigating the neurochemical effects of BL-1020 found that it did not alter acetylcholine (ACh) levels. sponser.co.il In the same study, BL-1020 was shown to increase dopamine levels in the prefrontal cortex and hippocampus in a dose-dependent manner. sponser.co.il This suggests that while the perphenazine component contributes its dopamine antagonism, the conjugated molecule does not retain the same level of anticholinergic activity in preclinical models.

The primary mechanism of BL-1020 revolves around its dual action as a dopamine D2 antagonist and a GABA agonist. medkoo.comresearchgate.net Upon crossing the blood-brain barrier, it is expected to hydrolyze, releasing both perphenazine and GABA. sponser.co.il Preclinical studies have confirmed that BL-1020 effectively antagonizes amphetamine-induced hyperactivity, a model for psychosis, but with significantly less catalepsy (a marker for extrapyramidal side effects) compared to an equimolar dose of perphenazine. sponser.co.ilresearchgate.net

The receptor binding profile of BL-1020 has been characterized, showing a high affinity for dopamine and serotonin receptors.

Table 1: Receptor Binding Affinity of BL-1020 in Preclinical Models

Receptor Subtype Binding Affinity (Ki, nM)
Dopamine D2L 0.066
Dopamine D2S 0.062
Dopamine D3 0.048
Serotonin 5-HT2A 0.21

Data sourced from preclinical in vitro binding assays. sponser.co.ilresearchgate.net

Table 2: Summary of Preclinical Findings on Neurotransmitter Levels

Neurotransmitter Effect of BL-1020 Administration Brain Region
Dopamine (DA) Increased Efflux Prefrontal Cortex (PFC), Hippocampus (Hip)
Acetylcholine (ACh) No Effect Not Specified

Findings are based on preclinical studies in rodent models. sponser.co.il

Pharmacokinetics of Bl 1020 Mesylate in Preclinical Systems

Oral Absorption and Systemic Distribution in Animal Models

Preclinical studies in animal models have demonstrated that BL-1020 is orally available. drugbank.com Pharmacokinetic investigations, often utilizing radiolabeled [14C]BL-1020, were conducted in rats to understand its absorption and distribution profile. researchgate.netnih.gov

Following a single oral administration of [14C]BL-1020 to rats, the compound was absorbed rapidly. sponser.co.il The time to reach maximum concentration (Tmax) in plasma, blood, and brain was observed to be 1 hour. sponser.co.il In plasma, the maximum concentration (Cmax) was 1.4 µg/g, and the elimination half-life (t1/2) was determined to be 8.55 hours. sponser.co.il After 24 hours, the distribution of the radiolabel showed that 35.9% was excreted in urine and 19.4% in feces. sponser.co.il

In clinical settings, it was noted that the intact BL-1020 compound could not be quantified in plasma from 2 hours after the dose, leading pharmacokinetic analyses to focus on the plasma concentrations of its active metabolite, perphenazine (B1679617). sponser.co.il The plasma levels of perphenazine following a single dose of BL-1020 were found to be dose-dependent. sponser.co.il When comparing equimolar doses, BL-1020 and perphenazine exhibited different early pharmacokinetic profiles; however, plasma concentrations of perphenazine became similar from 4 hours post-dose onwards. sponser.co.il

ParameterValueSpecies/Model
Tmax (Time to Max. Concentration) 1 hourRat (Plasma, Blood, Brain)
Cmax (Max. Concentration) 1.4 µg/gRat (Plasma)
t1/2 (Elimination Half-Life) 8.55 hoursRat (Plasma)
Excretion (24h, Urine) 35.9% of radiolabelRat
Excretion (24h, Feces) 19.4% of radiolabelRat

Pharmacokinetic parameters of BL-1020 following a single oral dose of [14C]BL-1020 (5 mg/kg) in rats. Data sourced from preclinical studies. sponser.co.il

Blood-Brain Barrier Penetration and Central Nervous System Exposure

A primary goal in the design of BL-1020 was to overcome the poor penetration of GABA across the blood-brain barrier (BBB). researchgate.netnih.gov Preclinical studies have consistently shown that BL-1020 successfully crosses the BBB. researchgate.netnih.govnih.gov The conjugation of GABA to perphenazine, a dopamine (B1211576) D2 receptor antagonist, is the key strategy that facilitates this brain penetration. researchgate.net

Pharmacokinetic data from studies using radiolabeled BL-1020 confirmed its presence in the brain. researchgate.netnih.gov After oral administration of [14C]BL-1020 in rats, the compound was found to traverse the BBB. sponser.co.il Analysis showed that the intact BL-1020 molecule, along with its metabolite GABA, could be detected within the brain, providing direct evidence of CNS exposure. drugbank.com

FindingMethodSpecies/Model
Crosses the Blood-Brain Barrier Pharmacokinetic data analysisRat
Intact BL-1020 Detected in Brain Analysis following [14C]BL-1020 administrationRat
GABA Detected in Brain Analysis following [14C]BL-1020 administrationRat

Summary of findings regarding the CNS penetration of BL-1020 in preclinical models. researchgate.netdrugbank.comnih.gov

Prodrug Metabolism and Release of Active Moieties (GABA and Perphenazine) within the Brain

BL-1020 functions as a mutual prodrug, designed to be metabolized into its active components after crossing the blood-brain barrier. drugbank.com Preclinical evidence supports this mechanism of action. researchgate.net Once inside the CNS, BL-1020 is hydrolyzed, breaking the ester bond that links its two constituent molecules. researchgate.net

This hydrolysis releases both perphenazine and GABA directly within the brain. researchgate.netdrugbank.com This mechanism is intended to allow for the simultaneous effects of dopamine receptor blockade from perphenazine and GABAergic facilitation from GABA. nih.gov The detection of both intact BL-1020 and GABA in the brain following oral administration in rats provides strong support for this targeted delivery and release system. drugbank.com This dual action—a combination of a dopamine/serotonin (B10506) antagonist and a GABAergic agonist—is believed to be the source of BL-1020's therapeutic advantages observed in preclinical models. nih.gov

Molecular and Cellular Mechanisms of Action Beyond Receptor Binding

Intracellular Signaling Pathways Mediated by Receptor Activation

The molecular activity of BL-1020 Mesylate is a composite of the pathways engaged by its constituent parts. The Perphenazine (B1679617) moiety interacts with several G-protein coupled receptors (GPCRs), while the GABA component primarily targets ligand-gated ion channels.

The Perphenazine component of BL-1020 acts as an antagonist at dopamine (B1211576) D2 receptors. patsnap.com These receptors are predominantly coupled to the Gαi/o class of G-proteins. nih.gov In their natural state, activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA). nih.govfrontiersin.orgnih.gov By acting as an antagonist, Perphenazine blocks this cascade, thereby preventing the dopamine-mediated inhibition of cAMP production. patsnap.com Furthermore, D2 receptors can initiate signaling through β-arrestin-dependent pathways. pnas.org Antipsychotics, including Perphenazine, can interfere with the formation of a signaling complex involving β-arrestin-2, protein kinase B (Akt), and protein phosphatase 2A (PP2A), which normally dephosphorylates and inactivates Akt. nih.gov Many antipsychotics have been shown to modulate the Akt/glycogen synthase kinase-3 (GSK-3) pathway, generally leading to the inhibition of GSK-3 activity. nih.govtermedia.pl

Perphenazine also exhibits antagonism at serotonin (B10506) 5-HT2A receptors. patsnap.com These receptors are coupled to the Gq/11 signaling pathway. wikipedia.org Their activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.govjneurosci.orgvcu.edu This leads to the release of calcium from intracellular stores and the activation of Protein Kinase C (PKC). nih.govvcu.edu As an antagonist, Perphenazine blocks these downstream effects. patsnap.com

The GABA moiety of BL-1020 is designed to enhance the activity of the brain's primary inhibitory neurotransmitter system. nih.govbiolinerx.com This action is mainly mediated through GABA-A receptors, which are ionotropic receptors that form a chloride ion channel. researchgate.net Activation of these receptors leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane. This moves the neuron's membrane potential further from the threshold required to fire an action potential, thus exerting an inhibitory effect on neuronal excitability. researchgate.net

Additionally, many antipsychotics, including phenothiazines like Perphenazine, interact with sigma receptors. wikipedia.orgwikipedia.org The sigma-1 receptor, a chaperone protein at the endoplasmic reticulum, modulates calcium signaling via the IP3 receptor. wikipedia.orgnih.gov The sigma-2 receptor, identified as TMEM97, is involved in cholesterol homeostasis and can influence signaling cascades involving PKC. wikipedia.orgnih.govuniprot.org

Influence on Neuronal Excitability and Synaptic Transmission

The integrated actions of this compound on intracellular signaling pathways translate directly into modulation of neuronal activity at both the single-cell and network levels.

Influence on Neuronal Excitability: The excitability of a neuron is its propensity to fire an action potential in response to stimuli. BL-1020 reduces neuronal excitability through at least two primary mechanisms.

Enhanced GABAergic Inhibition: The GABAergic component of BL-1020 potentiates the action of GABA-A receptors, increasing chloride influx and causing membrane hyperpolarization. researchgate.net This inhibitory postsynaptic potential (IPSP) raises the threshold for depolarization, making neurons less likely to fire. This mechanism is crucial, as impaired GABAergic function and resulting cortical hyperexcitability are implicated in the pathophysiology of schizophrenia. psychiatrist.comnih.gov

Modulation of Excitatory Inputs: The Perphenazine moiety's antagonism of 5-HT2A receptors dampens a key excitatory pathway. frontiersin.org Activation of 5-HT2A receptors typically has a depolarizing effect on pyramidal neurons in the cortex. frontiersin.org By blocking these receptors, BL-1020 reduces this excitatory tone. The blockade of D2 receptors also contributes to the modulation of neuronal firing rates within the complex circuitry of the basal ganglia and prefrontal cortex. nih.gov

Influence on Synaptic Transmission: Synaptic transmission, the process of information transfer across a synapse, is profoundly influenced by BL-1020.

Presynaptic Effects: Presynaptic D2 autoreceptors regulate the synthesis and release of dopamine. nih.gov While antagonism of these receptors can paradoxically increase dopamine turnover, the dominant therapeutic effect is believed to arise from the blockade of postsynaptic receptors.

Postsynaptic Effects: By enhancing GABA-A receptor-mediated IPSPs, BL-1020 directly dampens the effect of excitatory inputs on postsynaptic neurons. This contributes to synaptic integration, where the neuron sums all incoming signals to determine its output. neu.edu.tr

Synaptic Plasticity: Preclinical research suggests that some atypical antipsychotics can regulate the expression of proteins crucial for synaptic plasticity, such as postsynaptic density protein-95 (PSD-95) and brain-derived neurotrophic factor (BDNF). researchgate.net While data specific to BL-1020 is limited, its demonstrated pro-cognitive effects in preclinical models suggest a potential influence on the molecular substrates of learning and memory, which are fundamentally linked to synaptic plasticity. biolinerx.comembopress.org For instance, ziprasidone (B1663615), another antipsychotic, was found to increase levels of the presynaptic protein synaptophysin. researchgate.net

Neurochemical and Neurophysiological Correlates of Efficacy in Preclinical Studies

Preclinical studies have provided evidence supporting the proposed dual mechanism of BL-1020 and have established neurochemical and neurophysiological changes that correlate with its efficacy in animal models of schizophrenia.

Neurochemical Correlates: The primary neurochemical hypothesis for BL-1020 is its ability to simultaneously decrease dopaminergic overactivity, characteristic of the positive symptoms of schizophrenia, and correct deficits in the GABA neurotransmitter system, which are linked to cognitive impairments. nih.govresearchgate.net Preclinical studies have focused on demonstrating that the GABA moiety is active and mediates specific effects. Pharmacological studies confirmed that the pro-cognitive effects of BL-1020 are indeed mediated by its action on GABA-A receptors. biolinerx.com This provides a direct neurochemical link between the drug's design and its observed efficacy in reversing cognitive deficits in animal models. biolinerx.com

Neurophysiological Correlates: The efficacy of BL-1020 has been assessed in various preclinical paradigms that model aspects of schizophrenia. A key finding is the reversal of cognitive impairments in these models. biolinerx.com

Cognitive Performance: In preclinical tests designed to assess cognitive domains such as learning, memory, and executive function, BL-1020 demonstrated significant improvement over placebo and, in some cases, other antipsychotics like risperidone. biolinerx.combiolinerx.com For example, studies highlighted by BioLineRx showed that BL-1020 improves performance in distinct cognitive paradigms and that this effect is attributable to the GABAergic part of the molecule. biolinerx.com

Neural Network Activity: Deficits in GABAergic interneurons in schizophrenia are thought to lead to dysregulated neural synchrony, particularly in the gamma frequency band, which is essential for cognitive processing. psychiatrist.com By enhancing GABAergic inhibition, BL-1020 is hypothesized to restore this neural synchrony, providing a neurophysiological basis for its pro-cognitive effects. While direct electrophysiological recordings from preclinical studies on BL-1020 are not widely published, the behavioral outcomes strongly suggest a normalization of cortical network function.

These preclinical findings were crucial in validating the mode of action of BL-1020, demonstrating that its unique GABA-enhancing property translates into tangible improvements in cognitive function, a significant unmet need in the treatment of schizophrenia. fiercebiotech.combiolinerx.com

Advanced Preclinical Research Methodologies for Bl 1020 Mesylate Investigation

In Vitro Receptor Binding and Functional Assays (e.g., Radioligand Binding, GABAA Receptor Agonist Activity Assays)

BL-1020 mesylate, a compound developed for the potential treatment of schizophrenia, has been extensively studied for its interaction with various neurotransmitter receptors. researchgate.net It is a novel molecule that combines the properties of the antipsychotic drug perphenazine (B1679617) with gamma-aminobutyric acid (GABA). sponser.co.il In vitro studies, particularly radioligand binding assays, have been crucial in elucidating its mechanism of action. drugbank.com

These assays have revealed that BL-1020 is a potent antagonist at dopamine (B1211576) and serotonin (B10506) receptors. medchemexpress.com Specifically, it exhibits high affinity for the dopamine D2L and D2S receptors, with Ki values of 0.066 nM and 0.062 nM, respectively. researchgate.netmedchemexpress.com The Ki value is a measure of binding affinity, where a lower value indicates a stronger interaction. nih.gov Additionally, BL-1020 binds strongly to the serotonin 5-HT2A receptor with a Ki of 0.21 nM. researchgate.netmedchemexpress.com Its interaction with the D2L and 5-HT2A receptors is even greater than that of its parent compound, perphenazine. sponser.co.il

A key feature of BL-1020 is its activity as a GABAergic agonist. researchgate.net It demonstrates agonist activity at the GABAA receptor with a Ki of 3.74 µM, while showing no activity at the GABAB receptor. sponser.co.il This dual action of dopamine antagonism and GABA agonism is a unique characteristic of BL-1020. medkoo.comtargetmol.com Furthermore, BL-1020 also displays a high affinity for the histamine (B1213489) H1 receptor (Ki = 0.473 nM). sponser.co.il

Interactive Table: Receptor Binding Affinity of this compound and Comparator Antipsychotics

Compound Receptor Ki (nM)
This compound D2L 0.066 researchgate.netsponser.co.ilmedchemexpress.com
D2S 0.062 researchgate.netmedchemexpress.com
5-HT2A 0.21 researchgate.netmedchemexpress.com
GABAA 3740 (3.74 µM) sponser.co.ilmedchemexpress.com
H1 0.47 sponser.co.ilmedchemexpress.com
Perphenazine D2 0.14 - 1.4 nih.govcaymanchem.com
5-HT2A 1.04 - 6 sponser.co.ilmedchemexpress.com
Risperidone D2 1.55 - 3.13 nih.gov
5-HT2A 0.16 nih.gov
Haloperidol D2 0.7 - 0.89 wikipedia.orgnih.gov
5-HT2A 72.0 nih.gov
Ziprasidone (B1663615) D2 4.8 psychopharmacologyinstitute.com
5-HT2A 0.4 psychopharmacologyinstitute.com

Neurochemical Analysis in Animal Models (e.g., Dopamine Levels in PFC and Hippocampus)

Preclinical studies in animal models have provided valuable insights into the neurochemical effects of this compound. In male Sprague-Dawley rats, the administration of BL-1020 was found to dose-dependently increase dopamine efflux in both the prefrontal cortex (PFC) and the hippocampus. sponser.co.il This effect was significant at all tested doses except for the lowest one. sponser.co.il In contrast, the compound did not affect acetylcholine (B1216132) levels in these brain regions. sponser.co.il

The ability of BL-1020 to modulate dopamine levels in key brain areas like the PFC and hippocampus is a significant finding, as these regions are implicated in the cognitive deficits associated with schizophrenia. researchgate.netsponser.co.il The increase in dopamine release in these areas suggests a potential mechanism for the pro-cognitive effects observed with BL-1020. researchgate.net

Neurochemical analyses in animal models of parkinsonism and schizophrenia have highlighted the complex interplay between different neurotransmitter systems. For instance, in a rat model of Parkinson's disease, a reduction in dopamine and norepinephrine (B1679862) levels was observed in the striatum, prefrontal cortex, and amygdala. nih.gov In an amphetamine-induced model of schizophrenia, a reduction in dopamine levels was found in the caudate-putamen and nucleus accumbens. nih.gov These models underscore the importance of assessing the neurochemical profile of new compounds like BL-1020 in relevant brain circuits.

Neurophysiological Techniques (e.g., Electrophysiology)

Electrophysiology, the study of the electrical properties of biological cells and tissues, is a fundamental technique in neuroscience for investigating the effects of compounds on neuronal activity. wikipedia.org It allows for the direct measurement of changes in voltage or electric current in neurons, providing real-time information on how a drug modulates neural circuits. wikipedia.orgnih.gov

In the context of schizophrenia research, electrophysiological studies in animal models have been instrumental in understanding the underlying pathophysiology and for testing the efficacy of novel treatments. nih.gov For example, in vivo electrophysiology has been used to confirm an increased number of spontaneously active neurons with irregular bursting patterns in the ventral tegmental area of isolation-reared rats, a model that mimics some aspects of schizophrenia. nih.gov

While specific electrophysiological data on this compound is not detailed in the provided context, the application of such techniques would be a logical step in its preclinical evaluation. These methods could be used to further characterize its effects on GABAergic and dopaminergic neurotransmission at the cellular and network levels. Techniques like single-unit recording, local field potential (LFP) recordings, and electroencephalography (EEG) could provide a deeper understanding of how BL-1020 modulates brain rhythms and neuronal firing patterns in brain regions relevant to schizophrenia. wikipedia.orgnih.gov

Behavioral Phenotyping Paradigms for Cognitive and Psychotic Assessment in Rodents

A crucial part of the preclinical evaluation of any potential antipsychotic is the use of behavioral paradigms in rodents to assess its efficacy in models of psychosis and cognitive impairment. nih.gov For this compound, both acute and subchronic rat models of schizophrenia have been employed. researchgate.net

A key finding is that BL-1020 effectively antagonized amphetamine-induced hyperactivity, a commonly used model for the positive symptoms of schizophrenia. researchgate.netsponser.co.il Importantly, this effect was achieved with significantly lower catalepsy and sedation compared to an equimolar dose of perphenazine. researchgate.netsponser.co.il Catalepsy, a state of motor immobility, is a common side effect of typical antipsychotics and is often used as a predictor of extrapyramidal symptoms in humans. researchgate.net The reduced cataleptic effect of BL-1020 suggests a more favorable side-effect profile. sponser.co.il

In addition to models of psychosis, there is a strong focus on assessing cognitive function, as cognitive deficits are a core feature of schizophrenia and are poorly addressed by current treatments. nih.govfiercebiotech.com Preclinical studies have suggested that the GABA-enhancing properties of BL-1020 may contribute to improved cognition. fiercebiotech.com Behavioral tests such as the novel object recognition task, which assesses visual episodic memory, are relevant for evaluating the pro-cognitive potential of new drugs. nih.gov

Radioligand Imaging in Preclinical Brain Studies

Radioligand imaging techniques, such as Positron Emission Tomography (PET), are powerful non-invasive tools for studying the distribution and occupancy of receptors in the living brain. nih.govmdpi.com These methods are invaluable in drug development for confirming that a drug reaches its intended target in the central nervous system and for determining the relationship between receptor occupancy and clinical effects. nih.gov

For this compound, pharmacokinetic studies using a radiolabeled version of the compound ([14C] BL-1020) have been conducted to confirm its ability to penetrate the brain. researchgate.net This is a critical first step, as the blood-brain barrier often prevents drugs from reaching their targets in the brain. mdpi.com

While the provided information does not detail specific PET imaging studies with a radiolabeled form of BL-1020 for receptor occupancy, this would be a standard and essential part of its advanced preclinical and clinical development. Such studies would allow researchers to visualize and quantify the binding of BL-1020 to dopamine D2 and other receptors in the brains of living animals and, eventually, humans. medkoo.comnih.gov This information is crucial for optimizing dosing and understanding the compound's in vivo mechanism of action. nih.gov

Future Directions and Emerging Research Perspectives on Bl 1020 Mesylate

Elucidation of Specific GABAA Receptor Subtype Interactions and Functional Selectivity

A critical avenue for future research is the detailed characterization of BL-1020's interaction with the diverse family of GABAA receptors. GABAA receptors are pentameric ligand-gated ion channels composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines the receptor's pharmacological and physiological properties. nih.gov While BL-1020 is known to act as a GABAA receptor agonist, detailed public data on its binding affinity and functional selectivity for specific subtypes (e.g., α1, α2, α3, α5) is not extensively available. nih.govresearchgate.net

The functional consequences of activating different GABAA receptor subtypes are distinct. For instance, α1-containing receptors are primarily associated with sedation, whereas α2- and α3-containing receptors are linked to anxiolytic effects, and α5-containing receptors, highly expressed in the hippocampus, are crucial for learning and memory. nih.govcardiff.ac.uk The pro-cognitive effects observed with BL-1020 in preclinical and clinical studies suggest a potential engagement with subtypes like α2, α3, or α5, which are implicated in cognitive processes. fiercebiotech.comnih.govresearchgate.net

Future research should therefore focus on:

Receptor Binding Assays: Conducting comprehensive binding studies using a panel of recombinant GABAA receptors with different subunit compositions to determine the affinity (Ki) of BL-1020 and its active metabolite, GABA, for each subtype.

Electrophysiological Studies: Employing techniques like two-electrode voltage clamp on Xenopus oocytes expressing specific receptor subtypes to measure functional activity (e.g., EC50, Imax) and allosteric modulation. nih.gov This would clarify whether BL-1020 acts as a full or partial agonist at different subtypes and reveal any functional selectivity. cardiff.ac.uknih.gov

Understanding this selectivity is paramount, as it could explain the observed pro-cognitive profile and guide the development of next-generation compounds with optimized therapeutic effects and fewer side effects like sedation. nih.govcardiff.ac.uk

Exploration of Cross-Talk with Other Neurotransmitter Systems (beyond Dopamine (B1211576), Serotonin (B10506), GABA, Histamine)

While the primary mechanism of BL-1020 involves direct modulation of dopaminergic, serotonergic, histaminic, and GABAergic systems, its ultimate effects are likely broadened by indirect interactions with other neurotransmitter systems. researchgate.net Two key systems for future investigation are the glutamatergic and cholinergic systems.

Glutamatergic System: Glutamate (B1630785) is the principal excitatory neurotransmitter in the brain, and its interplay with GABA is fundamental to maintaining balanced neural activity. nppsychnavigator.com Preclinical models suggest that GABAA receptor activation can presynaptically inhibit glutamatergic neurons. researchgate.netfrontiersin.org Given that glutamatergic dysfunction is a core component of the pathophysiology of schizophrenia and cognitive impairment, a key research question is how BL-1020's GABAergic component modulates glutamate transmission in brain regions critical for cognition, such as the prefrontal cortex and hippocampus. nppsychnavigator.comnih.gov Future studies could use microdialysis in animal models to measure changes in extracellular glutamate levels in these regions following BL-1020 administration.

Cholinergic System: The cholinergic system is deeply involved in attention, learning, and memory. nih.govmdpi.com While one preclinical study reported that BL-1020 did not affect acetylcholine (B1216132) levels, the complex relationship between GABAergic and cholinergic interneurons warrants a more in-depth investigation. nih.govdependencias.pt Future studies could explore whether chronic administration of BL-1020 induces adaptive changes in cholinergic receptor density or function, which could contribute to its long-term cognitive effects.

Investigation in Diverse Preclinical Models of Cognitive Dysfunction and Other Neurological Disorders

The pro-cognitive effects of BL-1020, demonstrated in schizophrenia clinical trials, provide a strong rationale for exploring its efficacy in other neurological disorders characterized by cognitive deficits. fiercebiotech.comresearchgate.net

Dementia and Alzheimer's Disease (AD): Research has suggested a potential role for BL-1020 as an adjunct treatment for Alzheimer's. [From initial analysis: researchgate.net] Future preclinical studies could utilize established animal models of AD (e.g., β-amyloid deposition mouse models) to assess whether BL-1020 can reverse or slow the progression of cognitive deficits. biospace.com The focus on α5-GABAA receptors as a target for reversing cognitive impairment in AD models makes this a particularly relevant avenue. biospace.com

Parkinson's Disease (PD)-Associated Cognitive Impairment: Cognitive decline is also a common and debilitating non-motor symptom of Parkinson's disease. [From initial analysis: mdpi.comdntb.gov.ua] Given the complex interplay of neurotransmitter systems in PD, investigating BL-1020 in preclinical PD models (e.g., 6-hydroxydopamine-lesioned rats) could reveal potential benefits for cognitive, and perhaps even motor, symptoms. The potential for BL-1020 to treat dementia associated with Parkinson's has been noted as a possible expanded indication. [From initial analysis: researchgate.net]

These investigations would broaden the potential therapeutic applications of BL-1020 beyond schizophrenia.

Potential for Combination Therapies in Preclinical Contexts

The multifaceted nature of disorders like schizophrenia suggests that combination therapies may offer superior efficacy. Future preclinical research could explore the synergistic potential of BL-1020 with other targeted agents.

Combination with Cholinergic Agents: Given the role of the cholinergic system in cognition, combining BL-1020 with a selective muscarinic receptor modulator (e.g., an M1 or M4 agonist) could offer additive or synergistic benefits for cognitive enhancement. nih.gov

Combination with Glutamatergic Agents: Pairing BL-1020 with a positive allosteric modulator (PAM) of AMPA receptors or a selective mGluR modulator could be another promising strategy to address cognitive and negative symptoms. frontiersin.org

GABAergic Combinations: Research into combining different types of GABAergic modulators, such as an α2-GABAA enhancer with an α5-GABAA inhibitor, is being explored for other conditions and could provide a conceptual basis for novel combination strategies in neuropsychiatric disorders. mdpi.com

Preclinical studies would need to establish not only enhanced efficacy in behavioral models but also a favorable interaction profile, ensuring that the combination does not lead to unforeseen adverse effects.

Advancements in Prodrug Design and Novel Brain Delivery Strategies for GABAergic Compounds

BL-1020 is a quintessential example of a prodrug strategy, designed to overcome the poor blood-brain barrier (BBB) penetration of GABA. researchgate.net By chemically linking GABA to perphenazine (B1679617), the resulting ester can cross the BBB, where it is then hydrolyzed to release its two active components. researchgate.net This success highlights the power of the prodrug approach.

Future research in this area can build upon this concept:

Next-Generation Prodrugs: Designing novel prodrugs of GABA or other GABAergic agonists with different carrier molecules (e.g., other CNS-active drugs, specific transporters ligands) to fine-tune the release kinetics and brain distribution.

Targeted Delivery: Exploring modern strategies like carrier-mediated transport, where a GABAergic compound is linked to a moiety that hijacks specific transporters (e.g., amino acid or glucose transporters) at the BBB to enhance brain uptake. [From initial analysis: patsnap.com]

Nanoparticle-based Delivery: Investigating the use of nanoparticles to encapsulate GABAergic compounds, protecting them from peripheral degradation and facilitating their transport into the CNS.

These advancements could lead to GABA-enhancing therapies with greater efficacy and precision.

Mechanistic Insights into Pro-cognitive Effects in Preclinical Models

A key advantage of BL-1020 identified in research is its potential to improve cognition. fiercebiotech.com Preclinical studies have confirmed that this effect is mediated by the GABA moiety of the compound. [From initial analysis: researchgate.net] The proposed mechanism involves the enhancement of GABAergic neurotransmission, which is often deficient in conditions like schizophrenia. researchgate.netresearchgate.net

Future research should aim to dissect this mechanism with greater precision:

Neurogenesis and Synaptic Plasticity: Investigating whether the pro-cognitive effects of BL-1020 are associated with structural changes in the brain, such as increased neurogenesis in the hippocampus or enhanced synaptic spine density.

Neural Oscillations: Using electroencephalography (EEG) in animal models to study how BL-1020 modulates neural oscillations (e.g., gamma waves), which are critical for cognitive processing and are known to be disrupted in schizophrenia. nih.gov

Dopamine Efflux: While it is known that BL-1020 increases dopamine release in the prefrontal cortex, further studies could clarify the precise GABAergic circuit (e.g., inhibition of inhibitory interneurons) responsible for this disinhibition of cortical dopamine neurons. researchgate.net

A deeper understanding of these pro-cognitive mechanisms at the cellular and circuit level will be crucial for optimizing therapies for cognitive impairment in schizophrenia and other disorders.

Data Tables

Table 1: Receptor Binding Profile of BL-1020 This table summarizes the in vitro binding affinities (Ki) of BL-1020 for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Receptor TargetBinding Affinity (Ki)Reference(s)
Dopamine D2L0.066 nM researchgate.net
Dopamine D2S0.062 nM researchgate.net
Serotonin 5-HT2A0.21 nM researchgate.net
GABAA3.74 µM (3740 nM)[From initial analysis: nih.govnih.gov]
Histamine (B1213489) H10.473 nM[From initial analysis: nih.gov]

Q & A

Q. What experimental models are recommended for evaluating the neuropharmacological efficacy of BL-1020 Mesylate in Alzheimer’s disease research?

Methodological Answer: Preclinical studies should employ transgenic rodent models (e.g., APP/PS1 mice) to mimic amyloid-beta pathology and assess cognitive outcomes via behavioral tests like the Morris Water Maze or Novel Object Recognition. In vitro models using neuronal cell lines (e.g., SH-SY5Y) can evaluate GABAA receptor activation and dopamine D2 antagonism. Ensure dose-response curves are established using pharmacokinetic data to validate therapeutic windows .

Q. How should researchers determine the optimal dosage range for this compound in preclinical neuropsychiatric studies?

Methodological Answer: Conduct dose-escalation trials in animal models, starting with low doses (e.g., 1–10 mg/kg) to assess acute toxicity and behavioral efficacy. Pharmacokinetic parameters (e.g., Cmax, AUC) should be measured via HPLC or LC-MS/MS to correlate plasma concentrations with target engagement. Reference phase 1 trial frameworks for dose optimization, ensuring alignment with ethical guidelines for animal studies .

Q. What analytical techniques are suitable for verifying the purity and stability of this compound in formulation studies?

Methodological Answer: Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess chemical purity (>98%). Stability studies under accelerated conditions (40°C/75% RH) should employ mass spectrometry (MS) to detect degradation products. For mesylate salt stability, elemental analysis (C, H, N, S) and X-ray diffraction can confirm crystallinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro receptor affinity data and in vivo efficacy outcomes for this compound?

Methodological Answer: Cross-validate in vitro assays (e.g., radioligand binding for GABAA and D2 receptors) with ex vivo brain tissue analyses (e.g., microdialysis for dopamine levels). Consider species-specific receptor heterogeneity and blood-brain barrier (BBB) penetration efficiency. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to integrate bioavailability and target tissue exposure data .

Q. What strategies enhance the blood-brain barrier penetration of this compound in translational neuropharmacology?

Methodological Answer: Optimize lipophilicity (LogP 2–3) via prodrug design or nanoparticle encapsulation (e.g., PLGA nanoparticles). Validate BBB permeability using in vitro models (e.g., hCMEC/D3 cell monolayers) and in vivo imaging (e.g., PET with <sup>11</sup>C-labeled BL-1020). Compare brain-to-plasma ratios across species to identify interspecies variability .

Q. How should contradictory data on this compound’s cognitive effects in schizophrenia models be analyzed?

Methodological Answer: Apply multivariate statistical methods (e.g., ANOVA with post-hoc Tukey tests) to distinguish treatment effects from confounding variables (e.g., baseline cognitive deficits). Meta-analyze data across studies to identify dose-dependent trends or model-specific biases. Transparently report effect sizes and confidence intervals to contextualize findings .

Methodological Guidelines for Data Presentation

  • Tables/Figures : Limit to 3 key tables/graphs in the main text (e.g., dose-response curves, receptor binding kinetics). Use ACS-style captions and cite original data sources. Place raw datasets in supplementary materials .
  • Reproducibility : Document synthesis protocols (e.g., solvent ratios, reaction times) and analytical conditions (e.g., HPLC gradients) in detail. Share raw spectra and chromatograms in open-access repositories .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and declare conflicts of interest in funding sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BL-1020 Mesylate
Reactant of Route 2
Reactant of Route 2
BL-1020 Mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.